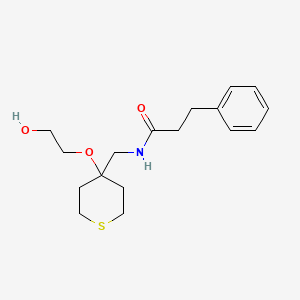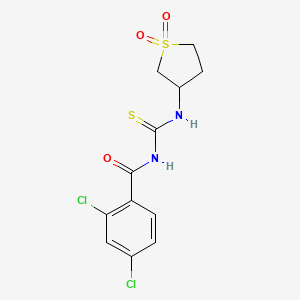
4-butyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-butyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid (BTPCA) is an organic compound synthesized in the laboratory and used for various scientific research applications. It is a derivative of thiazole, a heterocyclic compound with a five-membered ring containing one sulfur atom and four carbon atoms. BTPCA has been studied for its potential in various biochemical and physiological processes, and its applications in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Electropolymerization Potential
Compounds such as N-(4'-carboxyphenyl)-2,5-di(2"-thienyl)pyrrole demonstrate electropolymerizability, indicating potential applications in creating polymer films stable to repetitive cycling. This suggests that related compounds might be explored for their electropolymerization properties for use in electronic devices or coatings (Lengkeek, Harrowfield, & Koutsantonis, 2010).
Heterocyclic Compound Synthesis
The synthesis of heterocyclic compounds, such as pyrrolidin-2-ones and thiazole derivatives, is a significant area of research, with applications ranging from pharmaceuticals to materials science. For instance, the formation of novel pyrrolidin-2-one bicyclic systems through one-pot condensation highlights the versatility of these compounds in synthetic chemistry (Kharchenko, Detistov, & Orlov, 2008).
Domino Transformations in Organic Synthesis
Domino reactions, such as the transformation of isoxazoles to pyrrole-2,4-dicarboxylic acid derivatives, showcase the efficiency of constructing complex molecules from simpler precursors. These methodologies can provide access to a wide range of biologically active compounds and functional materials (Galenko et al., 2015).
Intramolecular Cycloaddition Reactions
Intramolecular cycloaddition reactions, such as those leading to the synthesis of chiral pyrrolo[1,2-c]thiazole derivatives, are crucial for constructing cyclic compounds with potential pharmaceutical applications. The specificity and efficiency of these reactions make them valuable tools in the development of new drugs and other functional molecules (Melo et al., 1999).
Antimicrobial Activity
The synthesis and evaluation of compounds containing thiazole and oxazole moieties for antimicrobial activity highlight the potential of such structures in developing new antibacterial and antifungal agents. These studies provide a foundation for further exploration of related compounds in combating microbial resistance (Stanchev et al., 1999).
Eigenschaften
IUPAC Name |
4-butyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S/c1-2-3-6-9-10(11(15)16)17-12(13-9)14-7-4-5-8-14/h4-5,7-8H,2-3,6H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEHBWZNYSNXKCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(SC(=N1)N2C=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-butyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-phenoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2574435.png)


![N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2574439.png)
![Methyl 2-[(3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]benzoate](/img/structure/B2574440.png)


![N-{[1-(3,4-difluorophenyl)-5-oxopyrrolidin-3-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2574446.png)
![2-Chloro-N-[(2-pyrrolidin-1-ylsulfonylphenyl)methyl]acetamide](/img/structure/B2574448.png)


![(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl pyrazine-2-carboxylate](/img/structure/B2574454.png)

![Ethyl 2-[2-(3-phenoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2574456.png)